molecular formula C19H19N3O2 B4503084 N-[3-(acetylamino)phenyl]-2-(4-methyl-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B4503084
M. Wt: 321.4 g/mol
InChI Key: SBDNHAYJDPGFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(4-methyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.147726857 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

N-[3-(acetylamino)phenyl]-2-(4-methyl-1H-indol-1-yl)acetamide derivatives have been explored for their potential pharmacological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antioxidant properties. Studies reveal that certain derivatives exhibit considerable antioxidant activity, which could be beneficial in developing new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, these compounds have been studied for their antimicrobial activities, showing promising results against various strains of bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Almutairi et al., 2018).

Anticancer Research

Research on this compound and its derivatives has also extended into anticancer applications. Several studies have synthesized and evaluated the cytotoxic activities of these compounds against various cancer cell lines, revealing their potential as anticancer agents. For example, some derivatives have been found to exhibit selective cytotoxicity against lung adenocarcinoma cells, indicating their potential use in lung cancer therapy (Evren et al., 2019).

Anticonvulsant Properties

Furthermore, research into the anticonvulsant properties of derivatives of this compound has shown promising results. Compounds synthesized from this chemical backbone have been tested for their efficacy in preventing seizures in animal models, suggesting their potential application in treating epilepsy and other seizure disorders (Camerman et al., 2005).

Metabolic Studies

In metabolic studies, this compound and related compounds have been investigated for their role in drug metabolism and potential hepatotoxic effects. Studies have focused on understanding how these compounds are metabolized in the body and their impact on liver function, providing crucial insights into their safety profile and therapeutic potential (Coen, 2015).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-5-3-8-18-17(13)9-10-22(18)12-19(24)21-16-7-4-6-15(11-16)20-14(2)23/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNHAYJDPGFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.